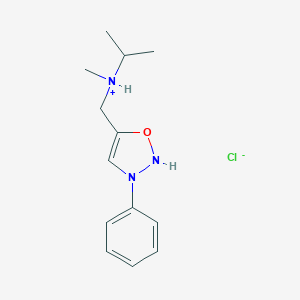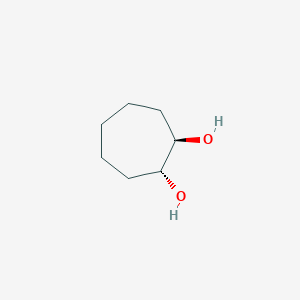
(2,6-Dimethylphenoxy)acetyl Chloride
Übersicht
Beschreibung
(2,6-Dimethylphenoxy)acetyl Chloride is an organic compound with the molecular formula C10H11ClO2. It is a light-yellowish oil that is soluble in solvents such as acetone, chloroform, and dichloromethane . This compound is primarily used in organic synthesis and is known for its reactivity due to the presence of the acetyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenoxy)acetyl Chloride can be synthesized through the reaction of (2,6-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2,6-dimethylphenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the reaction to proceed to completion. The resulting product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethylphenoxy)acetyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,6-dimethylphenoxy)acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to (2,6-dimethylphenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Esters and Amides: Formed from nucleophilic substitution reactions.
(2,6-Dimethylphenoxy)acetic Acid: Formed from hydrolysis.
(2,6-Dimethylphenoxy)ethanol: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenoxy)acetyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenoxy)acetyl Chloride involves the reactivity of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of esters, the acetyl chloride group reacts with alcohols to form ester linkages .
Vergleich Mit ähnlichen Verbindungen
- (2,4-Dimethylphenoxy)acetyl Chloride
- (3,5-Dimethylphenoxy)acetyl Chloride
- (2,6-Dimethylphenoxy)propionyl Chloride
Comparison: (2,6-Dimethylphenoxy)acetyl Chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which influences its reactivity and steric properties. Compared to (2,4-Dimethylphenoxy)acetyl Chloride and (3,5-Dimethylphenoxy)acetyl Chloride, the 2,6-dimethyl substitution pattern provides distinct electronic and steric effects, making it more suitable for certain synthetic applications. Additionally, (2,6-Dimethylphenoxy)propionyl Chloride has a different acyl group, which alters its reactivity and the types of products formed in reactions .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBBJCWGZMHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)


![[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate](/img/structure/B20165.png)










